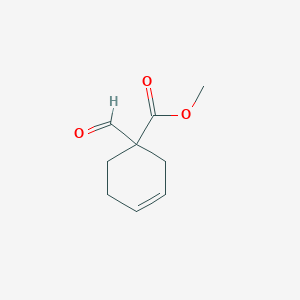

Methyl 1-formylcyclohex-3-ene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1-formylcyclohex-3-ene-1-carboxylate” is a chemical compound with the molecular formula C9H12O3. It has a molecular weight of 168.19 . The compound contains a cyclohexene ring, which is a six-membered ring with one double bond. It also has a formyl group (-CHO) and a carboxylate ester group (-COOCH3) attached to the ring .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. The cyclohexene ring is a six-membered carbon ring with one double bond. The formyl group is attached to one of the carbons in the ring, and the methyl ester of a carboxylic acid is attached to the same carbon .It’s stored at a temperature of -70 degrees Celsius . More specific physical and chemical properties like boiling point, melting point, and solubility would require experimental data.

Scientific Research Applications

Antimicrobial Agent Synthesis

A study by Hublikar et al. (2019) synthesized novel derivatives of methyl 1-formylcyclohex-3-ene-1-carboxylate. These compounds were evaluated for their antimicrobial activities. It was found that these derivatives exhibited significant antibacterial and antifungal activities, attributed to the presence of a heterocyclic ring.

Enantioselective Synthesis

Xiafen Wu et al. (2019) explored the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, a chiral precursor for the anticoagulant Edoxaban, using this compound. They engineered E. coli esterase BioH for improved S-enantioselectivity in hydrolyzing racemic this compound.

Nucleophilic Catalysis

The study by W. Shieh et al. (2002) explored the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a nucleophilic catalyst for carboxylic acid esterification with dimethyl carbonate, which could be valuable for synthesizing methyl esters containing this compound.

Synthesis of Antinociceptive Agents

Kirillov et al. (2012, 2015) conducted studies on this compound derivatives, revealing their potential as antinociceptive agents with low toxicity. These studies Kirillov et al., 2012, Kirillov et al., 2015 highlighted the synthesis of these compounds and their potential therapeutic applications.

Advanced Organic Syntheses

Various studies have utilized this compound in advanced organic syntheses. For example, the synthesis of methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate was improved for large-scale production, as detailed by Qianchao et al. (2007). This process is crucial for synthesizing intermediates in pharmaceutical applications.

properties

IUPAC Name |

methyl 1-formylcyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-3,7H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYRYSALGQSTPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC=CC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

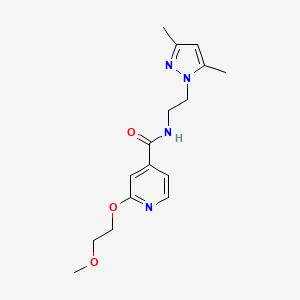

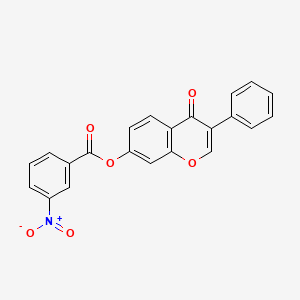

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2445908.png)

![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)

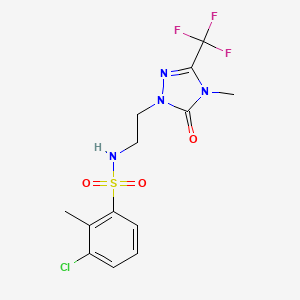

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)

![3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2445915.png)

![4-bromo-N-methyl-N-[(2-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2445918.png)

![{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol](/img/structure/B2445926.png)

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2445928.png)